o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
100251-88-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-phenyl-N-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChI Key |
XXVQUTLCWRJABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ONC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of alpha-methylphenethylamine with isopropyl nitrite in the presence of a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Cardiovascular Disorders
The compound exhibits properties that may be beneficial in treating cardiovascular disorders. Research indicates that similar hydroxylamine derivatives can act as beta-adrenergic blockers, potentially reducing heart rate and managing conditions such as hypertension and arrhythmias. For instance, compounds with related structures have been shown to possess minimal side effects compared to traditional beta-blockers like propranolol, making them attractive candidates for further investigation in cardiovascular therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives. For example, a specific derivative demonstrated high activity against non-small-cell lung cancer (NSCLC) cell lines with activating mutations in the epidermal growth factor receptor (EGFR). The compound showed an IC50 value of 7.2 nM, suggesting it could serve as a lead compound for developing targeted therapies against resistant cancer forms .
Neuroprotective Effects
There is emerging evidence that hydroxylamines can penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system disorders. Compounds similar to o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s .
Enzyme Inhibition Studies
Hydroxylamines are known to interact with various enzymes, including acetylcholinesterase, which is critical in neurodegenerative disease mechanisms. The inhibition of this enzyme by hydroxylamine derivatives could lead to increased acetylcholine levels, thereby improving cognitive function in affected individuals. Studies have shown that modifications to the hydroxylamine structure can enhance its inhibitory potency .
Pesticidal Applications
While primarily focused on medicinal uses, there is potential for this compound in agricultural applications as well. Hydroxylamines can be components of pesticidal formulations that target specific pests while minimizing environmental impact. This dual functionality could make such compounds valuable in integrated pest management strategies .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydroxylamine derivatives revealed significant anticancer activity against various cell lines, including those resistant to conventional therapies. The compound's ability to inhibit EGFR mutations provides a promising pathway for developing new cancer treatments.
Case Study 2: Neuroprotective Mechanisms
Research evaluating the effects of hydroxylamines on acetylcholinesterase inhibition demonstrated that certain structural modifications could lead to enhanced neuroprotective outcomes in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug synthesis or as a reagent in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
Core Hydroxylamine Derivatives
- N-Isopropyl Hydroxylamine (CAS 17109-49-8) : A simpler analog lacking the alpha-methylphenethyl group. It is widely used as a reducing agent and stabilizer in polymerization processes. Its lower molecular weight (89.12 g/mol) and polar structure enhance water solubility, whereas the bulkier substituents in o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine may reduce solubility but improve lipid membrane penetration .
- Hydroxylamine Hydrochloride (H₂NOH·HCl): A common laboratory reagent with high thermal stability (decomposes at ~160°C). The absence of alkyl/aryl substituents limits its utility in targeted applications but ensures broad reactivity in carbonyl derivatization .
Substituted Hydroxylamines
- (Z)-N,N’-(1-(2,6-Dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine): A bis-hydroxylamine insecticide candidate with a binding affinity of -8.7 kcal/mol against Anopheles gambiae trehalase. The rigid aromatic backbone contrasts with the flexible alpha-methylphenethyl group in the target compound, suggesting differences in target selectivity and steric hindrance .
- 1-((Ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) : A brominated O-substituted hydroxylamine used for carbonyl detection via isotopic labeling. The bromine atom enhances detection specificity, while the isopropyl and phenethyl groups in the target compound could improve derivatization efficiency in hydrophobic matrices .
Antioxidant Derivatives
- Naringin-Hydroxylamine Conjugate: Exhibits 72% antioxidant activity (vs. Trolox standard). The phenolic hydroxyl groups in naringin differ from the alkylated hydroxylamine in this compound, which may reduce radical-scavenging capacity but enhance stability under oxidative conditions .
Comparative Data Tables
Table 1: Structural and Functional Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility (Water) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound* | ~235.3 | -NHOH, isopropyl, phenethyl | Low | ~120–140 (estimated) |
| N-Isopropyl Hydroxylamine | 89.12 | -NHOH, isopropyl | High | ~100–120 |
| Hydroxylamine Hydrochloride | 69.49 | -NHOH·HCl | High | ~160 |
| (Z)-Bis-hydroxylamine (Compound 1) | ~310.4 | -NHOH, benzoisothiazole | Moderate | Not reported |
*Estimated values based on structural analogs.
Reactivity and Stability Insights
- Thermal Behavior : Hydroxylamine derivatives like hydroxylamine hydrochloride decompose exothermically above 160°C, while N-isopropyl hydroxylamine is less stable (~120°C). The bulkier substituents in this compound may delay decomposition but increase sensitivity to oxidative degradation .
- Derivatization Efficiency: Compared to BBHA, the target compound’s aromatic phenethyl group could improve extraction efficiency in non-polar media but reduce reaction rates with carbonyls due to steric effects .
Biological Activity
o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
This compound features a hydroxylamine functional group, which is known for its reactivity in biological systems.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes. Hydroxylamines are known to interact with heme-containing enzymes, potentially leading to the modulation of pathways involved in oxidative stress and inflammation.
Enzyme Inhibition
Research has shown that similar hydroxylamines can inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which plays a critical role in immune regulation and cancer progression. The inhibition of IDO1 can lead to enhanced immune responses against tumors and chronic infections .
Biological Activity Data
Various studies have evaluated the biological activity of hydroxylamines, including this compound. Below is a summary table of relevant findings:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | IDO1 | TBD | Immune modulation |
| O-benzylhydroxylamine | IDO1 | 0.90 | Potent inhibitor |
| Other derivatives | Various | 0.23 - 71 | Variable inhibition |
Case Studies and Research Findings
- IDO1 Inhibition : A study focused on O-alkylhydroxylamines demonstrated their potential as IDO1 inhibitors, with this compound being a candidate for further exploration due to its structural similarities to more potent derivatives .
- Cell-Based Assays : In vitro studies have shown that hydroxylamines exhibit varying degrees of cytotoxicity and growth inhibition across different cancer cell lines. The structure-activity relationship indicates that modifications to the hydroxylamine structure can significantly enhance potency .
- Radical Scavenging Activity : Hydroxylamines have been noted for their radical scavenging abilities, which may contribute to their protective effects against oxidative stress in cellular models . This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
